molecular formula C16H19N5O4 B2361559 8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione CAS No. 313380-52-8

8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione

Cat. No.: B2361559
CAS No.: 313380-52-8
M. Wt: 345.359
InChI Key: QUIXMPLVABMVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core. Its structure includes a 3-methyl group at position 3 and an 8-substituted 2-(3,4-dimethoxyphenyl)ethylamino moiety. The ethylamino linker at position 8 differentiates it from other derivatives, influencing solubility and receptor-binding kinetics.

Properties

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-21-13-12(14(22)20-16(21)23)18-15(19-13)17-7-6-9-4-5-10(24-2)11(8-9)25-3/h4-5,8H,6-7H2,1-3H3,(H2,17,18,19)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXMPLVABMVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Synthetic Steps

Step Reaction Type Reagents/Conditions Product
1 Cyclization 1,3-diethylformamide, cyanoacetic acid, acetic anhydride (50–70°C, 2.5–3.5 h) Compound I (purine precursor)
2 Nitration Sodium nitrite, acetic acid (3 h) Compound II (nitro derivative)
3 Catalytic Hydrogenation H2 gas, methanol (20–28 h) Compound III (amine intermediate)
4 Acylation 3-(3,4-dimethoxyphenyl)acryloyl chloride, NaOH, dichloromethane Compound IV (acryloylated intermediate)
5 Cyclization 1,4-dioxane, NaOH (80–95°C, 3–4 h) Compound V (tetracyclic core)
6 Methylation Dimethyl carbonate, dimethylformamide, NaOH (120–150°C, 4–6 h) Istradefylline (final product)

Critical Step Analysis

Cyclization and Nitration Sequence

The initial cyclization (Step 1) constructs the purine skeleton through nucleophilic attack of cyanoacetic acid on 1,3-diethylformamide under anhydrous conditions. Acetic anhydride acts as both solvent and dehydrating agent, achieving 78–82% yields in reflux conditions. Subsequent nitration (Step 2) introduces a nitro group using sodium nitrite in acetic acid, requiring precise stoichiometric control to avoid over-nitration.

Hydrogenation and Acylation

Catalytic hydrogenation (Step 3) reduces the nitro group to a primary amine using molecular hydrogen in methanol. This step exhibits 90–95% conversion efficiency when conducted under 3–4 bar H2 pressure. The amine intermediate then undergoes acylation (Step 4) with 3-(3,4-dimethoxyphenyl)acryloyl chloride, where dichloromethane facilitates nucleophilic acyl substitution.

Methylation Optimization

The final methylation (Step 6) replaces traditional neurotoxic iodomethane with dimethyl carbonate, demonstrating the process’s environmental and safety advantages:

Table 2: Methylation Parameters

Parameter Value Range
Temperature 120–150°C
Reaction Time 4–6 h
Molar Ratio (V:DMCO) 1:1.7–2.0
Solvent System Dimethylformamide
Base Sodium hydroxide
Yield 88–92%

This transesterification approach prevents genotoxic byproduct formation while maintaining regioselectivity for N-methylation. Nuclear magnetic resonance (NMR) analysis confirms >99% trans-configuration retention in the final product.

Purification and Characterization

Post-synthetic processing involves:

  • Acid precipitation (pH 6.8–7.2) to remove inorganic salts
  • Recrystallization from ethanol-water (3:1 v/v) achieving 98.5% purity
  • Chromatographic verification (HPLC): tR = 8.2 min (C18 column, 60% acetonitrile/water)

Key spectral data:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.12 (d, J=8.4 Hz, 1H), 6.93 (dd, J=8.4, 2.0 Hz, 1H), 6.83 (d, J=2.0 Hz, 1H), 6.51 (d, J=15.6 Hz, 1H), 6.23 (dt, J=15.6, 6.4 Hz, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.72 (t, J=6.8 Hz, 2H), 3.68 (s, 3H), 3.40 (s, 3H), 3.02 (t, J=6.8 Hz, 2H), 2.91 (s, 3H)
  • IR (KBr): 1705 cm-1 (C=O), 1640 cm-1 (C=N)

Comparative Method Assessment

While alternative routes exist using:

  • Ultrasound-assisted synthesis : Reduces Step 1 time to 45 min but requires specialized equipment
  • Enzymatic methylation : Eco-friendly but limited to 65% yield
  • Microwave cyclization : Accelerates Step 5 to 30 min with comparable yields

The described patent method remains superior for industrial implementation due to:

  • Avoidance of cryogenic conditions
  • 85% overall yield (vs. 62–68% in academic protocols)
  • >99.5% enantiomeric purity without chiral chromatography

Chemical Reactions Analysis

Types of Reactions

8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. For example, it could act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The purine-2,6-dione scaffold is conserved across analogs, but substitutions at positions 7 and 8 dictate pharmacological and physicochemical properties.

Table 1: Key Structural Differences Among Selected Analogs
Compound Name Position 7 Substituent Position 8 Substituent Key Functional Groups
Target Compound H (7H tautomer) 2-(3,4-Dimethoxyphenyl)ethylamino 3-methyl, ethylamino linker
Istradefylline (KW-6002) 7-methyl (E)-3,4-dimethoxystyryl 1,3-diethyl, styryl group
8-(Ethylamino)-3-methyl-7-pentyl analog Pentyl Ethylamino 3-methyl, aliphatic chain
8-Ethylamino-7-(2-hydroxyethyl) analog 2-hydroxyethyl Ethylamino Hydroxyl group enhances solubility
8-Nitro derivative 2-[(4-aryl amino]ethyl Nitro Electron-withdrawing nitro group

Pharmacological Activity

Adenosine Receptor Affinity
  • Target Compound: The 3,4-dimethoxyphenyl group is critical for adenosine A2A receptor binding, similar to Istradefylline.
  • 8-Nitro Derivative : The nitro group at position 8 reduces receptor affinity but introduces electrophilic reactivity, enabling covalent binding to targets .
Enzyme Inhibition
  • Istradefylline : Potent A2A antagonist (IC50 = 2.2 nM) with clinical efficacy in Parkinson’s disease .
  • Hydroxyethyl Analog () : Increased solubility (due to hydroxyl group) may favor peripheral activity over CNS effects .

Physicochemical Properties

Solubility and Bioavailability
  • Target Compound: The ethylamino group improves water solubility compared to Istradefylline, which is insoluble in water but soluble in DMSO (6 mg/mL) .
  • 7-Pentyl Analog () : The pentyl chain increases lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility .
Thermal Stability
  • 8-Biphenyl Derivatives (): High melting points (>300°C) indicate crystalline stability, whereas the target compound’s melting point is unreported but likely lower due to flexible ethylamino linker .

Biological Activity

8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione is a purine derivative with a complex structure that has garnered interest due to its potential biological activities. The compound has the molecular formula C24H27N5O4C_{24}H_{27}N_{5}O_{4} and a molecular weight of approximately 336.36 g/mol. Its unique structural features include a purine core substituted with a 3,4-dimethoxyphenyl group and an ethylamino side chain, which contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. It may function as an inhibitor of certain kinases, thereby influencing signaling pathways involved in cell growth and differentiation. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology and other disease areas.

Therapeutic Applications

Research has indicated that This compound may exhibit the following therapeutic properties:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cellular proliferation and apoptosis pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this purine derivative. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
7-(4-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC19H24ClN5O2Studied for neurological effects.
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-purine-2,6-dioneC22H28N4O4Investigated for anti-inflammatory properties.
FenethyllineC17H21N5O2Known stimulant; combines theophylline and amphetamine structures.

This table illustrates the diversity among purine derivatives and highlights the distinctive potential of This compound in pharmacological research.

In Vivo Studies

In vivo biodistribution studies have been conducted using related compounds to assess their therapeutic potential. For instance, radioiodinated derivatives demonstrated high tumor uptake and prolonged retention in tumor tissues while showing low accumulation in blood and muscle tissues . This suggests that similar studies on This compound could provide valuable insights into its efficacy as a targeted therapeutic agent.

Mechanistic Insights

Research has focused on elucidating the mechanisms through which this compound exerts its biological effects. For example, studies involving receptor binding assays could help clarify its interactions with sigma receptors and other targets involved in cancer proliferation . Understanding these interactions is crucial for developing targeted therapies that leverage the unique properties of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

  • Temperature : Maintain 50–70°C during nucleophilic substitution to avoid side reactions (e.g., decomposition of the 3,4-dimethoxyphenyl group) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize transition states .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
  • Yield Improvement : Use excess alkylating agents (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; purine core protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 415.18) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What stability profiles should be assessed for this compound under experimental conditions?

  • Methodological Answer : Evaluate stability under:

  • pH Variability : Use buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy. The purine core is susceptible to hydrolysis in acidic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C typical for purine derivatives) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the dimethoxyphenyl group .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against adenosine receptors (A₁, A₂ₐ) due to structural similarity to xanthines .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with binding affinity using datasets from analogs .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for adenosine receptors) and buffer conditions (Mg²⁺/Ca²⁺ concentrations affect receptor binding) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values and compare Hill slopes for mechanistic insights .
  • Meta-Analysis : Pool data from independent studies using random-effects models to account for inter-lab variability .

Q. What advanced experimental designs can enhance reaction efficiency?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to optimize temperature, solvent ratio, and catalyst loading .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time .

Q. How to study interactions between this compound and serum proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip and measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
  • Circular Dichroism (CD) : Monitor conformational changes in HSA upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.